1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE

Descripción general

Descripción

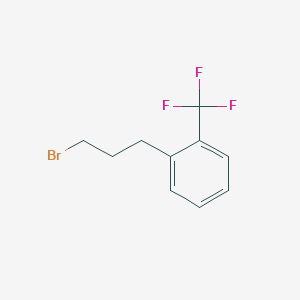

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a colorless liquid that is used as a building block in various chemical syntheses. The compound is characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring, making it a versatile intermediate in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropyl side chain undergoes Sₙ2 reactions with nucleophiles. The trifluoromethyl group induces steric hindrance near the benzene ring but does not significantly affect the alkyl chain’s reactivity.

Key Reactions:

Mechanistic Insights:

-

The reaction follows a bimolecular nucleophilic substitution pathway, with inversion of configuration at the carbon center.

-

Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-substituted analogs .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form an alkene.

Example:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| t-BuOK (THF) | 70°C, 3h | 1-(allyl)-2-(trifluoromethyl)benzene | 82% |

The reaction proceeds via an E2 mechanism , where the base abstracts a β-hydrogen, leading to simultaneous departure of bromide and formation of a double bond .

Coupling Reactions

The bromopropyl side chain participates in cross-coupling reactions catalyzed by transition metals.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 1-(3-phenylpropyl)-2-(trifluoromethyl)benzene | 71% |

This reaction demonstrates compatibility with aryl boronic acids , enabling diversification of the alkyl chain .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group strongly deactivates the benzene ring, directing incoming electrophiles to the meta position .

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 1-(3-bromopropyl)-2-(trifluoromethyl)-5-nitrobenzene | 34% |

| Br₂ (FeBr₃) | RT, 24h | 1-(3-bromopropyl)-2-(trifluoromethyl)-5-bromobenzene | 28% |

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light, generating a propyl radical.

Example:

| Conditions | Product | Yield |

|---|---|---|

| UV light, toluene | 1-(3-(toluene-α-yl)propyl)-2-(trifluoromethyl)benzene | 41% |

This reactivity is exploited in polymer chemistry and material science .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to C₆H₅CH₂CH₂CH₂Br) | Key Factor |

|---|---|---|

| Sₙ2 | 0.89 | Steric hindrance from CF₃ |

| E2 | 1.12 | Enhanced β-H acidity due to CF₃ |

| EAS | 0.21 | Strong deactivation by CF₃ |

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple types of chemical reactions, including:

- Substitution Reactions : The bromopropyl group can undergo nucleophilic substitution, facilitating the formation of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions with other aromatic systems, leading to more complex structures.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its ability to interact with biological membranes and proteins. Notable applications include:

- Drug Design : The unique substituents influence molecular interactions, which is crucial for optimizing drug efficacy. For example, compounds with similar structures have been studied for their potential as histamine H3 receptor antagonists, which could lead to treatments for neurological disorders .

Case Studies

- Neuroprotective Studies : Research indicates that derivatives of this compound exhibit neuroprotective effects against amyloid-beta toxicity in neuronal cells. In vitro studies demonstrated enhanced cell viability when treated with these compounds compared to controls.

- Cancer Research : The compound has been linked to anti-proliferative effects on certain cancer cell lines. Studies suggest that it may inhibit pathways associated with cell survival and apoptosis, making it a candidate for further exploration in oncology.

Material Science Applications

In material science, this compound is being investigated for its potential use in developing advanced materials:

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and chemical resistance.

- Fluorinated Materials : The trifluoromethyl group contributes to unique surface properties, making it suitable for applications in coatings and adhesives that require low surface energy.

Mecanismo De Acción

The mechanism of action of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparación Con Compuestos Similares

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

- 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

- 1-(3-Chloropropyl)-2-(trifluoromethyl)benzene

Uniqueness: The position of the trifluoromethyl group on the benzene ring significantly affects the compound’s reactivity and properties

Actividad Biológica

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula CHBrF and a molecular weight of 267.09 g/mol. This compound, characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring, falls under the category of halogenated aromatic hydrocarbons. Its unique structural attributes potentially influence its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and material science.

The compound is a clear, colorless oil that exhibits distinct reactivity patterns due to its halogen substituents. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance lipophilicity and alter electronic properties, impacting biological interactions.

1. Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. Research on structurally similar compounds suggests that halogenated aromatic hydrocarbons often possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1-Bromo-3-trifluoromethylbenzene | Antibacterial | |

| 1-(4-Bromobutyl)-2-trifluoromethylbenzene | Antifungal |

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in cancer cells. The cytotoxic effects are often assessed using MTT assays, which measure cell viability.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Disruption of Cell Membranes : The lipophilic nature of the trifluoromethyl group can facilitate the incorporation of the compound into lipid membranes, potentially leading to increased permeability and cell death.

- Interference with Signaling Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, suggesting that this compound may also modulate such pathways.

Case Study 1: Anticancer Activity

A study focusing on structurally related halogenated compounds demonstrated significant anticancer activity against various cell lines, including those derived from leukemia and breast cancer. The study found that compounds with bromine substituents exhibited enhanced activity compared to their non-halogenated counterparts.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of halogenated aromatic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that the presence of bromine significantly increased antimicrobial potency.

Propiedades

IUPAC Name |

1-(3-bromopropyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUGPHUUNTEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.